N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound notable for its unique structural features, which include a methoxybenzyl group, a thieno[3,2-d]pyrimidine derivative, and an acetamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
The molecular formula of N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is C24H30N3O3S, with a molecular weight of approximately 465.59 g/mol. It belongs to the class of thieno[3,2-d]pyrimidine derivatives, which are known for their diverse biological activities, including potential applications in cancer therapy and other diseases characterized by dysregulated signaling pathways .
The synthesis of N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves several multi-step organic reactions:
The structure of N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C24H30N3O3S |
Molecular Weight | 465.59 g/mol |
IUPAC Name | N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide |
InChI | InChI=1S/C24H30N3O3S/c1-17(2)10-12-18(14)23(21(25)26)22(27)19(20(12)15)16/h10H,1H2,(H,25)(H,26) |
InChI Key | XXXXXX |
This compound exhibits a complex three-dimensional structure that influences its biological activity and interactions with target proteins .
N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's structure to enhance its biological efficacy or alter its pharmacological properties.
The mechanism of action for N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The structural components of the compound may facilitate binding to these targets, potentially influencing various biological processes .
N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide possesses several notable physical and chemical properties:
These properties are crucial for determining the compound's behavior in biological systems and its potential therapeutic applications .
N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has potential applications in various fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: